molecular formula C15H19NO7S B3055504 L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-diethyl ester CAS No. 651295-42-0

L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-diethyl ester

Cat. No.: B3055504
CAS No.: 651295-42-0
M. Wt: 357.4 g/mol
InChI Key: CBTZALDVSZSKAB-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound (CAS 112889-02-8) is an L-glutamic acid derivative with a diethyl ester group at the 1,5-positions and a substituted thienyl carbonyl moiety at the N-terminus. Its IUPAC name is diethyl (2S)-2-[[5-(methylamino)thiophene-2-carbonyl]amino]pentanedioate . Molecular Formula: C₁₅H₂₂N₂O₅S (MW: 342.41 g/mol). Key Features:

  • Diethyl esters: Enhance lipophilicity, likely improving membrane permeability compared to free carboxylic acids.
  • Stereochemistry: The (2S)-configuration preserves the natural L-glutamic acid chirality, critical for biological compatibility.

Properties

IUPAC Name

5-[[(2S)-1,5-diethoxy-1,5-dioxopentan-2-yl]carbamoyl]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO7S/c1-3-22-12(17)8-5-9(15(21)23-4-2)16-13(18)10-6-7-11(24-10)14(19)20/h6-7,9H,3-5,8H2,1-2H3,(H,16,18)(H,19,20)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTZALDVSZSKAB-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(S1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(S1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465977
Record name L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651295-42-0
Record name L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-diethyl ester typically involves the esterification of L-glutamic acid with diethyl groups, followed by the introduction of the thienyl carbonyl group. The reaction conditions often require the use of catalysts and specific solvents to facilitate the esterification and subsequent modifications. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product. The process may also include purification steps such as crystallization or chromatography to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-diethyl ester can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-diethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and protein modifications.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-diethyl ester involves its interaction with specific molecular targets. The thienyl group can interact with enzymes or receptors, modulating their activity. The ester functionalities may also play a role in the compound’s bioavailability and metabolic stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues of L-Glutamic Acid Esters

L-Glutamic Acid Diethyl Ester Hydrochloride (CAS 1118-89-4)
  • Structure : Simplest diethyl ester derivative of L-glutamic acid, lacking the thienyl substituent.
  • Applications : Intermediate in peptide synthesis and chemical modifications .
L-Glutamic Acid 5-Methyl Ester (CAS 1499-55-4)
  • Structure : Methyl ester at the γ-position (5-carbon) of glutamic acid.
  • Properties : Lower molecular weight (161.16 g/mol) and higher polarity compared to diethyl esters .
  • Utility: Used in amino acid protection strategies but less lipophilic than diethyl esters.
L-Glutamic Acid 5-Benzyl Ester
  • Structure : Benzyl ester at the γ-position.
  • Role : Common protecting group in peptide synthesis; bulkier than ethyl/methyl esters, altering solubility and stability .
ICI D1694 (Quinazoline Antifolate)
  • Structure : Quinazoline core with a glutamate tail and polyglutamation sites.
  • Mechanism : Potent thymidylate synthase (TS) inhibitor (Ki = 62 nM) with enhanced activity upon polyglutamation (Ki = 1.0 nM for tetraglutamate) .
  • Comparison :
    • The target compound’s thienyl group may mimic the aromatic interactions of quinazoline but lacks polyglutamation capacity.
    • Diethyl esters in the target compound may serve as prodrugs, improving cellular uptake compared to ICI D1694’s free carboxylates.
N-(4-Hydroxybenzoyl)-L-Glutamic Acid Diethyl Ester
  • Structure : Features a 4-hydroxybenzoyl group instead of thienyl.
  • Application : Intermediate in lercanidipine derivatives (calcium channel blockers) .

Biological Activity

L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-diethyl ester is a complex organic compound with significant biological activities. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Compound Overview

  • Molecular Formula : C15H19NO7S
  • CAS Number : 651295-42-0

This compound features a glutamic acid backbone modified with a thienyl group and diethyl ester functionalities, which are critical for its biological activity.

Synthesis

The synthesis involves multiple steps, including:

  • Esterification : L-glutamic acid undergoes esterification with diethyl alcohol.
  • Thienyl Group Introduction : The thienyl carbonyl group is added through specific reaction conditions that may require catalysts and solvents.
  • Purification : Techniques such as crystallization or chromatography are employed to isolate the final product in high purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Interaction : The thienyl group can modulate enzyme activity, potentially influencing metabolic pathways.
  • Receptor Binding : The compound may interact with various receptors, affecting cellular signaling pathways.

The exact pathways depend on the context of use and specific biological environments.

Antitumor Activity

Research has demonstrated that compounds similar to L-Glutamic acid derivatives exhibit potent antitumor effects. For instance:

  • In studies involving KB and IGROV1 human tumor cells, certain analogs showed significant inhibition of cell proliferation with IC50 values as low as 0.55 nM .
  • These compounds target folate transporters (FRs) and have been shown to be selective over other transport mechanisms, enhancing their therapeutic potential against cancer cells.

Study 1: Antitumor Efficacy

In a study involving SCID mice with KB tumors, a related compound demonstrated:

  • 3.5 log kill in early-stage tumors.
  • 4/5 complete remissions in advanced tumors.
    This highlights the potential application of thienyl-modified glutamic acid derivatives in cancer therapy .

Study 2: Enzyme Inhibition

A series of synthesized pyrrolo[2,3-d]pyrimidine derivatives showed that modifications similar to those found in L-glutamic acid derivatives could lead to selective inhibition of glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in purine biosynthesis .

Data Tables

Activity Type Compound IC50 (nM) Target
AntitumorThienyl analog (similar structure)0.55FR-mediated uptake
Anti-inflammatoryHeteroaromatic analogs<50MAPK pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-diethyl ester
Reactant of Route 2
Reactant of Route 2
L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-diethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.